β1-Adrenoceptor Selectivity: The (S)-Ethylamino Moiety vs. Racemate and N-Methyl Analog
The (2S)-(-)-enantiomer of the RO363 derivative, synthesized from (S)-1-(ethylamino)propan-2-ol, demonstrates significantly higher binding affinity and selectivity for the human β1-adrenoceptor compared to the racemic mixture and the N-methyl analog. The (2S)-(-)-isomer has a pKi of 7.7-8.0 at β1 and 5.8-6.1 at β2, representing a ~100-fold selectivity. In contrast, the racemate has a lower binding affinity, and the N-methyl analog (structurally derived from 1-(methylamino)propan-2-ol) shows a marked reduction in β1-selectivity, as evidenced in comparative structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Binding affinity (pKi) and selectivity for human β1- vs β2-adrenoceptors |
|---|---|
| Target Compound Data | (2S)-(-)-RO363 (derived from (S)-1-(ethylamino)propan-2-ol): β1 pKi = 7.7–8.0; β2 pKi = 5.8–6.1; Selectivity ~100-fold |
| Comparator Or Baseline | (±)-RO363 (racemate); N-methyl-RO363 analog (derived from 1-(methylamino)propan-2-ol): β1/β2 selectivity significantly reduced |
| Quantified Difference | The (S)-enantiomer shows ~100-fold selectivity for β1 over β2, a property lost or greatly diminished in the racemate and N-methyl analog. |
| Conditions | Radioligand binding assays using transfected human β1- and β2-adrenoceptors in Chinese hamster ovary (CHO) cells. |
Why This Matters
For drug discovery programs targeting β1-adrenoceptors (e.g., heart failure, cardiogenic shock), the choice of the (S)-ethylamino enantiomer is mandatory to achieve the required on-target selectivity and avoid β2-mediated side effects, making 1-(methylamino)propan-2-ol an inferior substitute.
- [1] Iakovidis, D., et al. (1999). European Journal of Medicinal Chemistry, 34(6), 539-548. View Source
